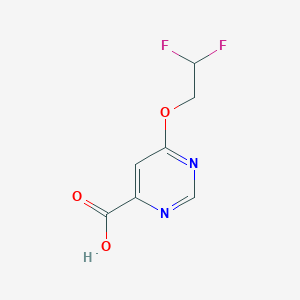

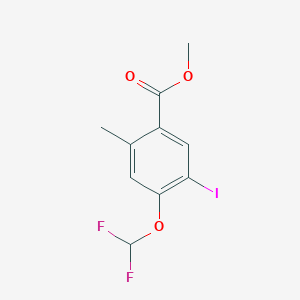

![molecular formula C8H5FN4 B1531490 6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile CAS No. 2287332-45-8](/img/structure/B1531490.png)

6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile

説明

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . Imidazole is another five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The synthesis of imidazole was first made by glyoxal and ammonia .Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers . Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis

Benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor . Imidazole has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid, highly soluble in water and other polar solvents . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Heterocyclic Compounds and Biological Significance

6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile belongs to the triazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. Triazine derivatives have been extensively studied and shown to exhibit potent pharmacological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. These findings suggest that the triazine nucleus, to which this compound is related, serves as a promising core moiety for the development of future drugs with diverse therapeutic applications (Verma, Sinha, & Bansal, 2019).

Triazole Derivatives and Patent Review

A patent review of novel triazole derivatives, which include the chemical class of this compound, highlighted the considerable interest in developing new drugs based on these compounds. Triazole derivatives are recognized for their diverse biological activities, which include anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The review underscores the necessity of finding new, more efficient preparations for these triazoles that address current issues in green chemistry, energy saving, and sustainability, reflecting the ongoing challenge to combat new diseases and drug-resistant bacteria (Ferreira et al., 2013).

Advances in Synthesis and Application

Research in the field of triazole synthesis has led to significant advancements in the development of 1,2,3-triazole derivatives using eco-friendly procedures. These advancements are crucial for creating new drugs with minimal environmental impact. The synthesis of 1,2,3-triazoles, including derivatives like this compound, using copper-catalyzed azide-alkyne cycloadditions (CuAAC) based on eco-friendly procedures, highlights the industry's shift towards greener and more sustainable chemical processes. These methods offer numerous advantages, such as shorter reaction times, easier work-up, and higher yields, potentially paving the way for the industrial synthesis of new pharmaceuticals (de Souza et al., 2019).

作用機序

Safety and Hazards

特性

IUPAC Name |

5-fluoro-3-methylbenzotriazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN4/c1-13-8-5(4-10)6(9)2-3-7(8)11-12-13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFINTXOBUWLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2C#N)F)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-piperidine](/img/structure/B1531409.png)

![Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide](/img/structure/B1531411.png)

![1-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531424.png)

![5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine](/img/structure/B1531428.png)

![9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride](/img/structure/B1531429.png)